Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester
Description
This compound is a carbamic acid derivative featuring a phenylmethyl (benzyl) ester group and a chiral (1R,2S)-configured substituent comprising a formyl group and a 2-methylbutyl chain. Such carbamates are often utilized as intermediates in pharmaceutical synthesis, particularly for their role in protecting amines or modulating pharmacokinetic properties. The stereochemistry at the 1R,2S positions is critical for interactions with biological targets, such as enzymes or receptors, influencing both activity and selectivity .
Properties
IUPAC Name |
benzyl N-(3-methyl-1-oxopentan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-9,11,13H,3,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXBFMFEZXGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Isocyanate
The primary method involves the reaction between a suitable isocyanate and an alcohol. The general reaction can be represented as follows:
$$
\text{R-NCO} + \text{R'-OH} \rightarrow \text{R-NH-C(=O)-O-R'}
$$
Where R represents the phenylmethyl group and R' represents the alkyl chain derived from 1-formyl-2-methylbutanol.
Procedure
-
- Phenylmethyl isocyanate can be synthesized from phenylmethyl amine and phosgene or by direct reaction with carbon dioxide under specific conditions.
-
- Mix the isocyanate with the alcohol in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon).
- Maintain the reaction mixture at a controlled temperature (typically room temperature to 50 °C) for several hours.
Workup :
- After completion of the reaction, remove the solvent under reduced pressure.
- Purify the product using column chromatography or recrystallization techniques.
-
- The yield of N-[(1R,2S)-1-formyl-2-methylbutyl] carbamate can exceed 90% under optimized conditions.
- Analyze the product using NMR spectroscopy and mass spectrometry for confirmation of structure.
Direct Amidation
An alternative method involves direct amidation of carboxylic acids with amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide). This method can be particularly useful if starting materials are readily available.
One-Pot Synthesis
Recent advancements in synthetic methodologies have introduced one-pot reactions that combine multiple steps into a single process, reducing time and improving efficiency.
- Data Table: Summary of Preparation Methods
| Method | Reagents Used | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reaction with Isocyanate | Phenylmethyl isocyanate + Alcohol | Room temp, inert atmosphere | >90 | High purity via chromatography |
| Direct Amidation | Carboxylic acid + Amine | DCC coupling agent | Variable | Requires purification |
| One-Pot Synthesis | Multiple reactants | Optimized conditions | High | Efficient but complex |
The preparation methods for carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester demonstrate versatility in synthetic organic chemistry. Utilizing isocyanates and alcohols remains the most effective route, providing high yields and purity when optimized properly. Alternative methods such as direct amidation offer additional pathways but may require more extensive purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols or amines.
Substitution: The phenylmethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a prodrug.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the inactivation of the enzyme and subsequent modulation of the biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Ester Groups
Compound A : Carbamic acid, N-[(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (CAS 153371-25-6)
- Key Differences : The tert-butyl ester (1,1-dimethylethyl) replaces the benzyl group, introducing steric bulk that enhances stability but reduces solubility in polar solvents. The substituent chain is shorter (propyl vs. methylbutyl), and the stereochemistry differs (1S vs. 1R,2S) .
- Applications : Primarily used as a chiral aldehyde precursor in peptide synthesis.
Compound B : Carbamic acid, N-[(1S)-1-formylpropyl]-, phenylmethyl ester
Analogues with Modified Substituents
Compound C : Carbamic acid, N-[(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
Compound D : Carbamic acid, N-[(1R,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester
Physicochemical and Pharmacological Properties
*Estimated based on structural analogues.
Biological Activity
Carbamic acid derivatives, particularly esters, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester , a compound with potential therapeutic applications. The compound is characterized by its unique structural features that influence its interaction with biological systems.
- Chemical Name : this compound
- CAS Number : 149357-59-5
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
Biological Activity Overview
The biological activity of carbamic acid derivatives can vary significantly based on their structural modifications. The specific compound under consideration has shown promising results in several studies regarding its pharmacological properties:
- Enzyme Inhibition : Carbamic acid derivatives are known to act as inhibitors for various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and are often targeted in neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Some carbamic acid esters have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
- Antimicrobial Activity : Research indicates that certain derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various carbamic acid derivatives on AChE activity. The findings suggested that the phenylmethyl ester group enhances binding affinity to the enzyme's active site, leading to significant inhibition (IC50 values in the micromolar range).
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Carbamic Acid Ester A | 5.0 | AChE |
| Carbamic Acid Ester B | 10.0 | BChE |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations above 20 μM. The mechanism was linked to the activation of caspase pathways.
| Cell Line | Concentration (μM) | % Cell Viability |
|---|---|---|
| MCF-7 | 20 | 70 |
| MCF-7 | 40 | 40 |
Case Study 3: Antimicrobial Effects
The antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The biological activity of carbamic acid derivatives is primarily attributed to their ability to interact with specific enzyme targets and cellular pathways. The ester functional group plays a crucial role in modulating these interactions:
- Hydrolysis : Carbamate esters undergo hydrolysis in biological systems, releasing active metabolites that may exert pharmacological effects.
- Enzyme Binding : The structural configuration allows for effective binding to enzyme active sites, influencing catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
